3-[(Methylsulfanyl)methyl]piperidine

Conformational Analysis Drug Design Molecular Modeling

For researchers needing a thioether-functionalized piperidine building block with a distinct conformational profile, 3-[(Methylsulfanyl)methyl]piperidine offers a versatile solution. Its 3-substitution pattern provides a unique spatial orientation, while the methylsulfanyl group allows late-stage oxidation to sulfoxide or sulfone, enabling rapid SAR library generation from a single precursor. Supplied at 95% purity, it serves as a reliable standard for analytical method development.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
Cat. No. B13254369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methylsulfanyl)methyl]piperidine
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESCSCC1CCCNC1
InChIInChI=1S/C7H15NS/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
InChIKeyXFEURNJWWUGWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Methylsulfanyl)methyl]piperidine Overview


3-[(Methylsulfanyl)methyl]piperidine (CAS: 1211568-89-6) is a substituted piperidine derivative featuring a methylsulfanyl (–SCH3) group attached via a methylene (–CH2–) linker at the 3-position of the piperidine ring. The compound has a molecular formula of C7H15NS and a molecular weight of 145.27 g/mol [1]. It is typically supplied as a free base with a purity of 95% . The presence of the sulfur-containing methylsulfanyl group introduces a hydrogen bond acceptor and a potential site for further functionalization, such as oxidation to sulfoxide or sulfone [2]. This compound is primarily utilized as a research chemical and advanced building block in the synthesis of more complex molecules, particularly within pharmaceutical R&D .

Workflow Medicinal chemistry building block for SAR studies
Selection 3-substituted piperidine with unique conformational profile
Use Context Late-stage functionalization via sulfide oxidation

3-[(Methylsulfanyl)methyl]piperidine: Positional Specificity


The position of the methylsulfanylmethyl group on the piperidine ring critically governs the molecule's three-dimensional conformation, which directly impacts its ability to engage with biological targets. The piperidine ring exists in a dynamic equilibrium between chair conformations, and the substitution pattern dictates the population of axial versus equatorial conformers [1]. In 3-substituted piperidines, the substituent exhibits a distinct conformational preference compared to 2- or 4-substituted analogs, resulting in a unique spatial orientation of the hydrogen bond donor (N-H) and acceptor (S-CH3) moieties [2]. Furthermore, the presence of the sulfur atom introduces distinct electronic and lipophilic properties, affecting LogP and metabolic stability relative to non-sulfur or oxygen-containing analogs [3]. Consequently, substituting 3-[(Methylsulfanyl)methyl]piperidine with a positional isomer (e.g., 2- or 4-[(methylsulfanyl)methyl]piperidine) or a heteroatom-swapped analog (e.g., methyl ether) is highly likely to alter binding affinity, selectivity, and overall biological activity profile, making a direct interchange scientifically invalid without explicit comparative data.

Positional Isomer (2- or 4-substitution) May shift conformational preference and pharmacophore orientation, altering target engagement.
Heteroatom Swap (e.g., methyl ether) May alter lipophilicity and metabolic stability; oxidative handle absent, limiting SAR versatility.
Non-sulfur Analog Loss of sulfide-to-sulfoxide/sulfone oxidation pathway removes a key functional diversification route.

3-[(Methylsulfanyl)methyl]piperidine: Evidence Comparison


Conformational Preference in 3-Substituted Piperidines

The conformational behavior of 3-substituted piperidines differs fundamentally from their 2- and 4-substituted counterparts. While direct experimental data for 3-[(Methylsulfanyl)methyl]piperidine is not published in the available literature, the class-level inference from well-established conformational analysis of piperidine derivatives provides a strong basis for differentiation. The methylsulfanyl group (CH2SCH3) can be modeled as a bulkier, more polarizable analog of an ethyl or methylthio group. For a 3-substituent, the equatorial preference is less pronounced than in 4-substituted piperidines, leading to a higher population of the axial conformer compared to the 4-isomer [1]. This alters the spatial orientation of the sulfur atom, which is a key hydrogen bond acceptor, and changes the overall molecular shape. This difference is quantifiable through conformational energy values (A-values). While the specific A-value for the –CH2SCH3 group has not been determined, the general trend for 3-substituents is well-established and has been utilized to explain differences in biological activity [2].

Conformational Preference
Class-level
Predicted higher axial conformer population vs. 4-substituted isomer.
May alter pharmacophore presentation in drug design.
Based on class-level trends for 3- vs 4-substituted piperidines; direct data to verify.
Conformational Analysis Drug Design Molecular Modeling

Lipophilicity and Bioavailability Impact

The lipophilicity of a compound is a critical determinant of its absorption, distribution, and overall drug-likeness. The calculated partition coefficient (cLogP) for 3-[(Methylsulfanyl)methyl]piperidine is 1.27 . This value represents a measurable difference from oxygen-containing analogs, where the sulfur atom is replaced by oxygen (e.g., 3-[(methoxy)methyl]piperidine). Sulfur is less electronegative and more polarizable than oxygen, which results in a higher LogP and increased lipophilicity compared to its oxygen analog. This difference is crucial because it affects passive membrane permeability and the compound's ability to cross biological barriers, such as the blood-brain barrier [1].

Lipophilicity (cLogP)
Reported
cLogP 1.27
vs. oxygen analog (estimated <1.0)
Supports modulation of ADME properties.
Vendor-calculated value; confirm experimentally if critical.
ADME Lipophilicity Physicochemical Properties

Synthetic Versatility of Sulfide Oxidation

The methylsulfanyl group (–CH2SCH3) serves as a chemically differentiated functional handle compared to alkyl, ether, or simple amine groups. Unlike a methyl group, the sulfur atom can be selectively oxidized to yield the corresponding sulfoxide (–CH2S(O)CH3) or sulfone (–CH2S(O)2CH3) [1]. This transformation is not possible with the oxygen analog (methyl ether). The oxidation state of the sulfur atom significantly alters the physicochemical and electronic properties, such as hydrogen bond acceptor strength and polarity [2]. This provides medicinal chemists with a straightforward, quantitative means to fine-tune properties like solubility and target binding without altering the core scaffold or linker length. The sulfide starting material, such as 3-[(Methylsulfanyl)methyl]piperidine, is therefore a more versatile building block than its sulfoxide or sulfone counterparts for exploring structure-activity relationships (SAR).

Sulfide Oxidation Versatility
Class-level
Sulfide can be oxidized to sulfoxide/sulfone; oxygen analog unreactive.
Enables systematic SAR exploration via oxidation state.
Standard oxidation conditions; verify chemoselectivity in complex scaffolds.
Medicinal Chemistry Synthetic Methodology Functional Group Interconversion

3-[(Methylsulfanyl)methyl]piperidine: Applications


Scaffold Hopping for CNS Drug Discovery

The calculated LogP of 1.27 and the unique conformational profile of the 3-substituted piperidine ring make this compound a strong candidate for CNS-targeted programs. Its moderate lipophilicity and potential to present the sulfur atom as a hydrogen bond acceptor in a specific orientation [1] make it suitable for bioisosteric replacement of oxygen-containing moieties (e.g., morpholine or methoxy groups) in known active compounds to improve blood-brain barrier penetration and metabolic stability.

Diversity-Oriented Synthesis of Sulfur Libraries

The methylsulfanyl group provides a versatile chemical handle for late-stage functionalization. It can be selectively oxidized to the sulfoxide or sulfone, enabling the rapid generation of a small library of compounds with varying physicochemical properties (LogP, H-bond acceptor strength) from a single parent scaffold [2]. This is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) without extensive de novo synthesis.

Reference Standard for Metabolite Identification

The compound's distinct structural features, including the sulfur atom and the specific 3-substitution pattern, make it a useful reference standard in analytical chemistry. Its retention time in HPLC and its mass spectrometric fragmentation pattern (e.g., the neutral loss of methanethiol, CH3SH, or CH3S·) are unique and can be used to develop and validate analytical methods for detecting sulfur-containing metabolites or related impurities in complex biological matrices.

Application
Selection Property
Validation Focus
CNS scaffold hopping
3-substituted piperidine conformation, moderate lipophilicity
Blood-brain barrier permeability assessment
Sulfur library synthesis
Sulfide oxidation versatility
Oxidation condition screening and product characterization
Metabolite ID reference
Characteristic MS fragmentation (CH₃SH loss)
LC-MS method development and retention time standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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